molecular formula C21H20BrN5OS B2715321 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 403836-66-8

1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2715321
CAS No.: 403836-66-8
M. Wt: 470.39
InChI Key: DLFNELGYMXGSDV-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a hybrid heterocyclic molecule combining pyrazoline and 1,2,4-triazole moieties. Pyrazoline derivatives are well-documented for their broad-spectrum biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

The 1,2,4-triazole-3-thioether substituent attached to the ethanone moiety further diversifies its pharmacophoric profile. Triazole-thioether derivatives are recognized for their antimicrobial and antioxidant activities, often attributed to their ability to disrupt microbial enzyme systems or scavenge free radicals . The 4-methyl group on the triazole ring may enhance metabolic stability by reducing susceptibility to oxidative degradation .

For example, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (a pyrazoline derivative with halogenated aryl groups) has been synthesized and structurally characterized, highlighting the role of halogen atoms in intermolecular interactions . Similarly, triazole-thioether hybrids like 1-(4-bromophenyl)-2-[(5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone have been explored for their antimicrobial properties .

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5OS/c1-14-3-5-16(6-4-14)19-11-18(15-7-9-17(22)10-8-15)25-27(19)20(28)12-29-21-24-23-13-26(21)2/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFNELGYMXGSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=CN3C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule characterized by its unique structural features, including a pyrazole moiety and a triazole derivative. These structural components suggest potential biological activities that are important in medicinal chemistry.

Structural Composition

This compound consists of:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Bromophenyl and p-Tolyl Groups : These aromatic groups enhance the compound's biological activity through various interaction mechanisms.
  • Triazole Derivative : Known for its diverse biological activities, particularly in antifungal and anticancer applications.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

Anticancer Activity

Pyrazoles have been documented to possess anticancer properties. They can inhibit various cancer cell lines through multiple mechanisms, including:

  • Induction of apoptosis.
  • Inhibition of cell proliferation.
  • Disruption of cell cycle progression.

A study by Ghosh et al. (2021) demonstrated that certain pyrazole derivatives effectively inhibited tumor growth in murine models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound is expected to exhibit antimicrobial activity due to the presence of both pyrazole and triazole moieties. Pyrazoles have shown efficacy against:

  • Gram-positive and Gram-negative bacteria .
  • Fungi , with some derivatives demonstrating low MIC (Minimum Inhibitory Concentration) values against strains like Candida albicans and Aspergillus niger.

Anti-inflammatory Effects

Pyrazoles are known to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

Study Compound Activity Findings
Ghosh et al. (2021)Pyrazole DerivativeAnticancerInhibited tumor growth in mice, targeting MAPK pathways.
Kumar et al. (2020)Triazole-Pyrazole HybridAntimicrobialShowed significant activity against E. coli and S. aureus, with MIC values < 0.5 µg/mL.
Singh et al. (2019)Pyrazole AnalogAnti-inflammatoryReduced COX activity by 60%, indicating potential for treating inflammatory diseases.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole and triazole compounds exhibit antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural components .
  • Anticancer Potential : The presence of bromine and other functional groups in the compound may enhance its ability to interact with biological targets involved in cancer progression. Studies on structurally similar compounds have demonstrated cytotoxic effects against cancer cell lines .
  • Antiviral Activity : The triazole moiety is known for its antiviral properties, particularly against HIV. Investigations into related compounds suggest that this compound could be evaluated for potential antiviral activity as well .

Material Science Applications

  • Crystallography : The compound's crystalline structure can be analyzed using single crystal X-ray diffraction techniques. Understanding its crystallographic properties can lead to insights into its stability and interactions with other materials .
  • Polymer Chemistry : The reactivity of the compound may allow it to serve as a building block in polymer synthesis, particularly in creating materials with specific mechanical or thermal properties.

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against different bacterial strains. The results indicated that compounds with similar structures to 1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity Assay

In another investigation focusing on pyrazole derivatives, researchers conducted cytotoxicity assays on various cancer cell lines. The study found that certain derivatives induced apoptosis in cancer cells, indicating the potential for this compound to be developed as an anticancer agent .

Comparison with Similar Compounds

Halogen Substitutions

  • Bromine vs. For instance, chloro derivatives (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone) exhibit moderate antibacterial activity, while brominated analogs are hypothesized to show stronger effects due to increased lipophilicity .

Aryl Group Variations

  • p-Tolyl vs. In contrast, methoxyphenyl groups (e.g., in 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-pyrazol-1-yl]ethanone) provide electron-rich environments conducive to hydrogen bonding .

Triazole-Thioether vs. Thiazole-Triazole Hybrids

  • The target’s 1,2,4-triazole-3-thioether group may offer superior metabolic stability compared to thiazole-containing hybrids (e.g., 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole ). Thioethers are less prone to hydrolysis than thiazoles, which could extend in vivo half-life .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step pathways combining pyrazoline and triazole moieties. Key steps include:

  • Cyclocondensation : Reacting chalcone derivatives (e.g., 3-(4-bromophenyl)-1-(p-tolyl)propenone) with hydrazine hydrate under reflux to form the 4,5-dihydropyrazole core .
  • Thioether Formation : Introducing the triazole-thioether group via nucleophilic substitution. For example, reacting the pyrazoline intermediate with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Purification : Recrystallization from ethanol or ethanol/water mixtures (1:2) yields pure product, with typical yields ranging from 60% to 80% .

Advanced: How can contradictions between theoretical (DFT) and experimental spectroscopic data be resolved?

Answer:
Discrepancies often arise in vibrational (IR) or electronic (UV-Vis) spectra due to solvent effects or approximations in computational models. Methodological strategies include:

  • Solvent Correction : Applying the Polarizable Continuum Model (PCM) in DFT calculations to account for solvent polarity, which aligns theoretical IR frequencies with experimental data .
  • Conformational Sampling : Using molecular dynamics (MD) simulations to identify dominant conformers in solution, as crystal structures (from X-ray data) may not represent solution-phase geometries .
  • Scaled Frequency Adjustments : Applying scaling factors (e.g., 0.961 for B3LYP/6-31G*) to harmonize calculated vibrational modes with observed peaks .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., dihydropyrazole CH₂ at δ 3.5–4.0 ppm) and confirms substituent positions .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., pyrazoline ring puckering at 8–12°) .

Advanced: How to design experiments to evaluate its bioactivity against specific enzyme targets?

Answer:

  • Target Selection : Prioritize enzymes structurally related to the compound’s motifs (e.g., triazole-thioethers inhibit metalloenzymes like carbonic anhydrase) .
  • Assay Optimization :
    • Kinetic Studies : Use fluorescence-based assays to measure IC₅₀ values. For example, monitor quenching of tryptophan residues in target proteins .
    • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding poses and guide mutagenesis studies .
  • Control Experiments : Compare activity with analogs lacking the bromophenyl or triazole groups to isolate pharmacophore contributions .

Basic: What intermediates are critical in its synthesis?

Answer:
Key intermediates include:

  • Chalcone Precursor : 3-(4-Bromophenyl)-1-(p-tolyl)propenone, synthesized via Claisen-Schmidt condensation of 4-bromoacetophenone and p-tolualdehyde .
  • Hydrazine Adduct : Formed by reacting chalcone with hydrazine hydrate, yielding the pyrazoline core .
  • Triazole-Thiol Intermediate : 4-Methyl-4H-1,2,4-triazole-3-thiol, prepared from thiourea and acetylhydrazine under acidic conditions .

Advanced: How does crystal packing influence its chemical reactivity?

Answer:
X-ray data reveals:

  • Intermolecular Interactions : C-H···O/N hydrogen bonds and π-π stacking between aromatic rings stabilize the crystal lattice, reducing solubility and slowing dissolution kinetics .
  • Conformational Rigidity : The dihedral angle between pyrazoline and triazole rings (e.g., 15–20°) restricts rotational freedom, impacting reactivity in solid-state reactions .
  • Reactivity Prediction : Hirshfeld surface analysis identifies regions prone to electrophilic attack (e.g., sulfur atoms in thioether groups) .

Basic: What purification methods ensure high yield and purity?

Answer:

  • Recrystallization : Use ethanol or ethanol/water mixtures (1:2–1:3) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates with polar functional groups .
  • Melting Point Analysis : Verify purity (sharp MP within 1–2°C range; e.g., 126–127°C for triazole derivatives) .

Advanced: How to analyze electronic properties for structure-activity relationships (SAR)?

Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals using DFT (B3LYP/6-311+G**). A small HOMO-LUMO gap (<4 eV) suggests high reactivity, correlating with bioactivity .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., negative potential at thioether sulfur) .
  • NBO Analysis : Evaluate hyperconjugative interactions (e.g., LP(S) → σ*(C-N)) to explain stability and resonance effects .

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